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This guide provides researchers, scientists, and drug development professionals with a

comprehensive resource for troubleshooting common issues related to poor DNA quality in

Simple Sequence Repeat (SSR) or microsatellite analysis.

Frequently Asked Questions (FAQs)
Q1: What are the signs of poor-quality DNA in SSR
analysis?
Poor-quality DNA can manifest in several ways during SSR analysis, including:

Failed or weak amplification: No PCR product or very faint bands on a gel.

Allele dropout: Failure to amplify one of the alleles in a heterozygous sample.

Stutter peaks: Small, non-specific peaks that appear alongside the true allele peaks, making

accurate allele calling difficult.

Non-specific amplification: The presence of multiple unexpected bands on a gel.

Inconsistent results: Difficulty in reproducing results between different PCR runs.

Q2: What are the common contaminants that affect SSR
analysis?
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Several substances can co-precipitate with DNA during extraction and inhibit downstream PCR

reactions. These include:

Proteins: Can inhibit polymerase activity.

Phenol: A potent inhibitor of enzymatic reactions.[1][2][3]

Polysaccharides: Particularly common in plant and fungal DNA extractions, they can interfere

with enzyme activity.[4]

RNA: Can compete with DNA for primers and dNTPs, and its presence can lead to an

overestimation of DNA concentration when using spectrophotometry.[5]

Salts and Ethanol: Carryover from wash steps in extraction protocols can inhibit PCR.[2]

Heme: In blood samples, heme can inhibit Taq polymerase.

Q3: How does DNA degradation impact SSR analysis?
DNA degradation, the fragmentation of DNA into smaller pieces, is a significant issue for SSR

analysis.[6] Highly degraded DNA may not contain intact SSR regions, leading to failed

amplification or allele dropout, especially for longer SSR markers.[6][7] In cases of extreme

DNA degradation, mini-STRs (with smaller amplicons) or SNP markers may yield more

complete profiles.[6][7]

Q4: What are the acceptable ranges for DNA
concentration and purity for SSR analysis?
While optimal concentrations can vary depending on the specific protocol and polymerase

used, a general guideline is a DNA concentration of 10-50 ng/µL. Purity is assessed using

spectrophotometry, typically by measuring the A260/A280 and A260/A230 ratios.
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Metric Ideal Ratio Acceptable Range
Indication of
Contamination

A260/A280 ~1.8 1.7 - 2.0

< 1.7: Protein or

phenol contamination.

[1] > 2.0: RNA

contamination.[1]

A260/A230 2.0 - 2.2 1.8 - 2.2

< 1.8: Polysaccharide,

phenol, or salt

contamination.[5][8]

Table 1: DNA Purity Ratios

It's important to note that for samples with low DNA concentrations (<20 ng/µl), these ratios can

be unreliable.[9]

Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues

encountered during SSR analysis due to poor DNA quality.

Issue 1: Low or No PCR Amplification
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Possible Cause Troubleshooting Step Expected Outcome

Low DNA Concentration

Quantify DNA using a

fluorometric method (e.g.,

Qubit) for accuracy. Increase

the amount of template DNA in

the PCR reaction.

Successful amplification with

visible bands on the gel.

PCR Inhibitors Present

Re-purify the DNA using a

column-based kit or perform an

ethanol precipitation to remove

contaminants.[2]

Improved PCR yield and

consistency.

DNA Degradation

Run an aliquot of the DNA on

an agarose gel to assess

integrity. If degraded, consider

using primers for shorter SSR

loci or mini-STRs.

Amplification of shorter

fragments, providing a partial

but usable profile.

Poor Primer Design

Verify primer sequences and

check for potential self-dimers

or hairpins using oligo analysis

software.[3]

Specific amplification of the

target SSR locus.

Issue 2: Inconsistent Allele Calling (Stutter Peaks, Allele
Dropout)
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Possible Cause Troubleshooting Step Expected Outcome

High DNA Concentration

Dilute the DNA template to the

optimal concentration range

(10-50 ng/µL).

Reduction in stutter peaks and

clearer allele calls.

DNA Degradation

As mentioned above, assess

DNA integrity. Allele dropout is

common with degraded DNA,

especially for larger alleles.

More reliable amplification of

both alleles in heterozygous

samples.

Suboptimal PCR Conditions

Optimize the annealing

temperature and extension

time of your PCR protocol.

Cleaner amplification with

fewer artifacts.

Workflow for Troubleshooting Poor DNA Quality
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Start: Poor SSR Results

Assess DNA Quality
(Spectrophotometry & Gel)

Is DNA Degraded?

Are Purity Ratios
Out of Range?

No

Use Short Amplicon
SSR Markers

Yes

Is Concentration
Too Low?

No

Re-purify DNA
(Column or Precipitation)

Yes

Concentrate DNA
(e.g., Ethanol Precipitation)

Yes

Optimize PCR Conditions
(Annealing Temp, Cycles)

No

End: Successful SSR Analysis

Click to download full resolution via product page

Caption: A workflow for diagnosing and resolving poor SSR results.
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Experimental Protocols
Protocol 1: DNA Quality Assessment using Agarose Gel
Electrophoresis
This protocol is used to visually assess the integrity of genomic DNA.

Materials:

Agarose

1x TAE or TBE buffer

DNA loading dye (6x)

DNA ladder (e.g., 1 kb ladder)

Extracted DNA samples

Gel electrophoresis system and power supply

UV transilluminator and imaging system

Procedure:

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

Mix 5 µL of each DNA sample with 1 µL of 6x loading dye.

Load the samples and the DNA ladder into the wells of the gel.

Run the gel at 100 volts for 30-45 minutes.

Visualize the gel on a UV transilluminator.

Interpretation:

High-quality genomic DNA: A single, sharp band of high molecular weight (>10 kb).
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Degraded DNA: A smear of low molecular weight DNA fragments.

RNA contamination: A faint smear at the bottom of the gel.

Protocol 2: DNA Purification by Ethanol Precipitation
This protocol is useful for removing salts and other contaminants from a DNA sample.

Materials:

DNA sample

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer

Microcentrifuge

Procedure:

To your DNA sample, add 1/10th volume of 3 M Sodium Acetate.

Add 2.5 volumes of ice-cold 100% ethanol.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Discard the supernatant and air dry the pellet for 5-10 minutes.
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Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Logical Relationship of Contaminants to SSR Failure

Poor DNA Quality

Protein Contamination

Phenol Contamination

Polysaccharide
Contamination

DNA Degradation

PCR Inhibition

Allele Dropout

SSR Analysis Failure

Click to download full resolution via product page

Caption: The impact of common DNA quality issues on SSR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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